4-chloro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
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Description
4-chloro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a useful research compound. Its molecular formula is C21H17ClN2O2S and its molecular weight is 396.89. The purity is usually 95%.
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Scientific Research Applications
Synthetic Chemistry and Structural Studies
- Research on related benzothiophene carboxamide derivatives has elucidated synthetic pathways and structural properties, contributing to the understanding of their chemical behavior and potential for modification. For instance, studies have demonstrated the synthesis of complex molecules through the condensation of benzothiophene carboxyl chloride with aminoquinoline, revealing insights into their molecular structure through crystallographic analysis (Abbasi et al., 2011).
Antipsychotic and Antibacterial Potential
- Heterocyclic carboxamides, including those with thiophene and isoquinoline moieties, have been evaluated for their potential antipsychotic properties. These compounds have shown promise in binding to key neurotransmitter receptors and demonstrating in vivo activity indicative of antipsychotic effects, with some derivatives exhibiting potent activities and favorable profiles in models predictive of side effects (Norman et al., 1996).
Antitubercular and Antibacterial Activities
- Some benzothiophene carboxamide analogs have been synthesized and tested for their antibacterial and antitubercular activities. These studies offer a basis for evaluating the potential of related compounds in treating infectious diseases. For example, certain derivatives have shown significant activity against Mycobacterium tuberculosis, underscoring the potential of thiophene and isoquinoline derivatives in developing new antimicrobial agents (Rao & Subramaniam, 2015).
properties
IUPAC Name |
4-chloro-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O2S/c22-17-6-3-15(4-7-17)20(25)23-18-8-5-14-9-10-24(13-16(14)12-18)21(26)19-2-1-11-27-19/h1-8,11-12H,9-10,13H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVBQICWDCYGML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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